N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4-phenylbutanamide
Description
Properties
IUPAC Name |
4-oxo-4-phenyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-20(17-5-2-1-3-6-17)8-9-21(26)24-14-16-10-12-23-19(13-16)18-7-4-11-22-15-18/h1-7,10-13,15H,8-9,14H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIGTZALFOHNGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Bipyridine Formation
The bipyridine core is constructed through a palladium-catalyzed coupling between 2-bromopyridine and 3-pyridinylboronic acid (Table 1):
Table 1: Conditions for Suzuki-Miyaura Coupling
| Component | Quantity | Role |
|---|---|---|
| 2-Bromopyridine | 1.0 equiv | Electrophile |
| 3-Pyridinylboronic acid | 1.2 equiv | Nucleophile |
| Pd(PPh₃)₄ | 5 mol% | Catalyst |
| K₂CO₃ | 2.0 equiv | Base |
| DME/H₂O (3:1) | 0.1 M | Solvent |
| Temperature | 80°C, 12 h | Reaction conditions |
Post-coupling, the 4-position is brominated using N-bromosuccinimide (NBS) under radical initiation, followed by amination via the Gabriel synthesis to introduce the methylamine group.
Preparation of 4-Oxo-4-phenylbutanoic Acid
Claisen Condensation Pathway
Ethyl phenylacetate undergoes condensation with ethyl acetate in the presence of sodium ethoxide to form ethyl 4-oxo-4-phenylbutanoate, which is hydrolyzed to the acid (Table 2):
Table 2: Claisen Condensation Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | NaOEt | 95% conversion |
| Solvent | Dry EtOH | Prevents hydrolysis |
| Reaction Time | 6 h | Maximizes product |
| Acid Workup | HCl (1M) | Quantitative yield |
Alternative routes include oxidation of 4-phenyl-2-butanone using Jones reagent, though over-oxidation risks necessitate careful stoichiometric control.
Amide Bond Formation
EDCI/HCl-Mediated Coupling
Adapting methodologies from analogous amides, the coupling employs EDCI.HCl and DMAP in anhydrous dichloromethane (Table 3):
Table 3: Amidation Reaction Parameters
| Reagent | Quantity | Purpose |
|---|---|---|
| 4-Oxo-4-phenylbutanoic acid | 1.0 equiv | Carboxylic acid |
| [2,3'-Bipyridin]-4-ylmethylamine | 1.1 equiv | Amine nucleophile |
| EDCI.HCl | 1.5 equiv | Coupling agent |
| DMAP | 0.2 equiv | Catalyst |
| DCM | 0.2 M | Solvent |
| Temperature | 0°C → RT, 24 h | Gradual activation |
Workup involves sequential washing with 2M HCl, saturated NaHCO₃, and brine, followed by recrystallization from dichloromethane/ethyl acetate (76% yield).
Alternative Coupling Agents
Comparative studies suggest HATU and PyBOP may enhance yields in sterically hindered systems, though cost and purification complexity often favor EDCI.HCl for scalable synthesis.
Characterization and Analytical Data
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (d, J=4.8 Hz, 1H, pyridine-H), 8.54 (s, 1H, pyridine-H), 7.98–7.25 (m, 9H, aromatic), 4.52 (s, 2H, CH₂), 3.42 (s, 2H, COCH₂), 2.98 (s, 2H, CH₂CO).
- IR (KBr) : 1675 cm⁻¹ (C=O, amide), 1710 cm⁻¹ (C=O, ketone).
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity post-recrystallization, with no detectable epimerization at the β-keto position.
Challenges and Mitigation Strategies
- β-Keto Stability : The electron-withdrawing nature of the ketone increases electrophilicity, risking side reactions. Low-temperature coupling and inert atmospheres suppress enolization.
- Bipyridine Solubility : Polar aprotic solvents (DMF, DMSO) improve dissolution but complicate EDCI-mediated reactions; DCM balances reactivity and solubility.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-4-oxo-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the phenylbutanamide structure can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bipyridine ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products
Oxidation: Formation of bipyridine N-oxide derivatives.
Reduction: Formation of N-([2,3’-bipyridin]-4-ylmethyl)-4-hydroxy-4-phenylbutanamide.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
Coordination Chemistry
N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4-phenylbutanamide is primarily used as a ligand in coordination chemistry. Its bipyridine structure enables it to form stable complexes with various transition metals, which can be utilized in catalysis and materials science.
Case Study: Research has shown that bipyridine derivatives can enhance catalytic activity in reactions such as oxidation and reduction processes. For instance, complexes formed with palladium have demonstrated improved efficiency in cross-coupling reactions.
Biological Applications
The compound is being investigated for its potential as a fluorescent probe due to the luminescent properties of its metal complexes. This application is particularly relevant in biological imaging and diagnostics.
Case Study: Studies have indicated that metal complexes of bipyridine derivatives exhibit significant fluorescence, making them suitable for live-cell imaging applications. These probes can be used to track cellular processes in real-time.
Medicinal Chemistry
This compound is being explored for its therapeutic effects, including anticancer and antimicrobial activities. The compound's ability to interact with biological targets makes it a candidate for drug development.
Case Study: Preliminary studies have shown that certain metal complexes of this compound exhibit cytotoxic effects against cancer cell lines, suggesting potential use as an anticancer agent. Further research is needed to elucidate the mechanisms of action and optimize efficacy.
Industrial Applications
The compound is also utilized in the development of advanced materials and catalysts. Its chelating properties allow it to stabilize metal ions in various industrial processes.
Case Study: In materials science, this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-4-oxo-4-phenylbutanamide involves its interaction with molecular targets such as metal ions. The bipyridine moiety acts as a chelating agent, forming stable complexes with metal ions. These complexes can then participate in various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Features
The target compound is compared to structurally related butanamide derivatives (Table 1). Key differences include:
- Core Heterocycles : The bipyridine group in the target compound contrasts with sulfur-containing heterocycles (e.g., benzothiolo[2,3-d]pyrimidin in ) or fused chromen systems (). These variations influence electronic properties and binding affinities.
- Substituents : The bipyridinylmethyl group on the amide nitrogen distinguishes the target from analogs with methoxyphenyl (), hydroxyethyl (), or fluorinated aryl groups ().
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Melting Points : The fluorinated chromen derivative () exhibits a relatively high melting point (175–178°C), likely due to strong intermolecular interactions from its rigid aromatic system. The target compound’s bipyridine moiety may similarly enhance thermal stability.
Pharmacological Implications (Inferred)
- Sulfur-Containing Analogs: Thieno/benzothiolo pyrimidines () may target enzymes like dihydrofolate reductase or thymidylate synthase due to structural mimicry of pterin systems .
- Chromen Derivatives () : Chromen-4-one cores are associated with anti-inflammatory and antioxidant activities .
Biological Activity
N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4-phenylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a bipyridine moiety linked to a phenylbutanamide structure, which may influence its interaction with biological targets. The presence of the amide functional group is particularly significant for its biological activity.
Chemical Structure
| Component | Description |
|---|---|
| Chemical Formula | C18H18N2O2 |
| Molecular Weight | 298.35 g/mol |
| Key Functional Groups | Amide, Ketone, Pyridine |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with similar structural motifs exhibited promising activity against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) ranging from 1.8 to 6.9 μg/mL .
The mechanism of action for these compounds often involves the inhibition of key enzymes or proteins essential for bacterial survival. For example, compounds targeting DprE1 protein have shown significant inhibitory effects, with IC50 values indicating strong binding affinity . This suggests that this compound may similarly affect vital bacterial pathways.
Cytotoxicity Assessment
In vitro cytotoxicity studies using mammalian cell lines (e.g., mouse fibroblast 3T3 cells) are crucial for evaluating the safety profile of this compound. Compounds with MIC values below 6.25 μg/mL were assessed for cytotoxic effects using the MTT assay, demonstrating a concentration-dependent decline in cell viability at higher concentrations .
Case Studies and Research Findings
- Study on DprE1 Inhibition : A recent investigation into compounds targeting DprE1 found that derivatives with an amide group exhibited enhanced potency compared to those without. The study reported that structural modifications significantly influenced biological activity, emphasizing the importance of the amide linkage in enhancing antimicrobial effects .
- Synthesis and Characterization : Research focusing on the synthesis of bipyridine derivatives revealed that modifications to the phenyl ring and the introduction of various functional groups could lead to improved bioactivity against specific pathogens .
- Structure–Activity Relationship (SAR) : A detailed SAR analysis indicated that substituents on the bipyridine ring could modulate biological activity significantly. For instance, variations in the position and type of substituents resulted in diverse antimicrobial profiles .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
